2-(Perfluorobutanoyl)cyclopentanone
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Overview
Description
2-(Perfluorobutanoyl)cyclopentanone is a useful research compound. Its molecular formula is C9H7F7O2 and its molecular weight is 280.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Industrial production of 2-(Perfluorobutanoyl)cyclopentanone follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorobutanoyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The perfluorobutanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorobutanoic acid, while reduction can produce perfluorobutanol.
Scientific Research Applications
2-(Perfluorobutanoyl)cyclopentanone has diverse applications in scientific research:
Chemistry: It is used as a reagent in fluorination reactions and phenyl cyclization reactions[][1].
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of stable fluorinated compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the design of drugs with enhanced stability and bioavailability.
Industry: It serves as a precursor for the synthesis of surface-active agents and other industrial chemicals[][1].
Mechanism of Action
The mechanism of action of 2-(Perfluorobutanoyl)cyclopentanone involves its interaction with molecular targets through its perfluorobutanoyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, due to its electron-withdrawing properties. The pathways involved include the formation of stable intermediates that can further react to produce desired products.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoroacetyl)cyclopentanone: An intermediate in the synthesis of 2-(Perfluorobutanoyl)cyclopentanone, with similar chemical properties but lower fluorine content.
Cyclopentanone: The parent compound, lacking the perfluorobutanoyl group, and thus having different reactivity and applications.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutanoyl)cyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7O2/c10-7(11,8(12,13)9(14,15)16)6(18)4-2-1-3-5(4)17/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSQJBYVPBFHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567035 |
Source
|
Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141478-83-3 |
Source
|
Record name | 2-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)cyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141478-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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